![molecular formula C9H10OSe B12537003 1-[3-(Methylselanyl)phenyl]ethan-1-one CAS No. 666743-29-9](/img/structure/B12537003.png)
1-[3-(Methylselanyl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Methylselanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a methylselanyl group attached to a phenyl ring, which is further connected to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylselanyl)phenyl]ethan-1-one typically involves the introduction of a methylselanyl group to a phenyl ring followed by the attachment of an ethanone group. One common method involves the reaction of 3-bromophenyl ethanone with methylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-[3-(Methylselanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: 1-[3-(Methylselanyl)phenyl]ethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
1-[3-(Methylselanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex selenium-containing compounds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to selenium’s known antioxidant properties.
Industry: It can be used in the development of novel materials with unique properties, such as enhanced conductivity or catalytic activity.
作用機序
The mechanism by which 1-[3-(Methylselanyl)phenyl]ethan-1-one exerts its effects is primarily related to the presence of the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may interact with various molecular targets, including enzymes and proteins, through the formation of selenoenzymes or by modulating redox-sensitive pathways.
類似化合物との比較
1-[3-(Methylsulfanyl)phenyl]ethan-1-one: Similar structure but contains sulfur instead of selenium.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Contains chlorine substituents on the phenyl ring.
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Contains hydroxyl and methoxy groups on the phenyl ring.
Uniqueness: 1-[3-(Methylselanyl)phenyl]ethan-1-one is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur or chlorine analogs. Selenium’s ability to participate in redox reactions and form selenoenzymes makes this compound particularly interesting for research in oxidative stress and redox biology.
特性
CAS番号 |
666743-29-9 |
|---|---|
分子式 |
C9H10OSe |
分子量 |
213.15 g/mol |
IUPAC名 |
1-(3-methylselanylphenyl)ethanone |
InChI |
InChI=1S/C9H10OSe/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1-2H3 |
InChIキー |
QLBSMOBONSOHTC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)[Se]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


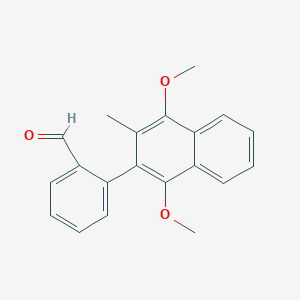
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
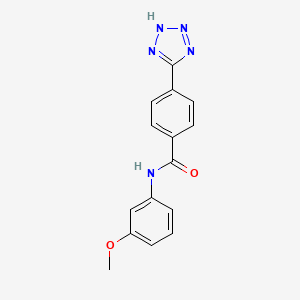
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
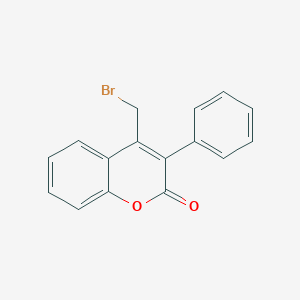
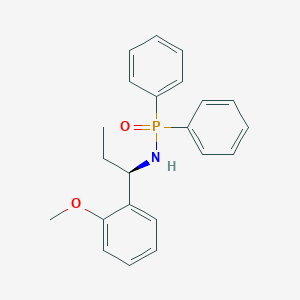

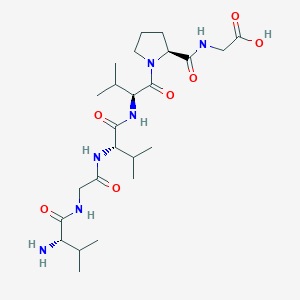
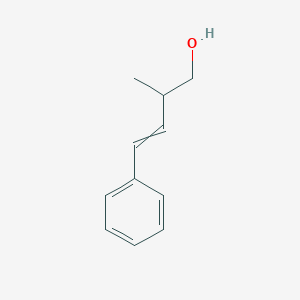
![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)

![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
